4,5-Dichloro-1,3-dioxol-2-one
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Overview
Description
4,5-Dichloro-1,3-dioxol-2-one is an organic compound with the molecular formula C3Cl2O3 It is characterized by a dioxolane ring substituted with two chlorine atoms at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1,3-dioxol-2-one typically involves the chlorination of 1,3-dioxolane-2-one. One common method includes the reaction of 1,3-dioxolane-2-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, safety measures are crucial due to the handling of chlorine gas and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1,3-dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 4,5-dihydroxy-1,3-dioxol-2-one.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products
Substitution: Formation of 4,5-diamino-1,3-dioxol-2-one or 4,5-dithio-1,3-dioxol-2-one.
Reduction: Formation of 4,5-dihydroxy-1,3-dioxol-2-one.
Oxidation: Formation of higher chlorinated dioxolane derivatives.
Scientific Research Applications
4,5-Dichloro-1,3-dioxol-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1,3-dioxol-2-one in chemical reactions involves the electrophilic nature of the chlorine atoms, which makes them susceptible to nucleophilic attack. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, potentially involving the formation of covalent bonds with nucleophilic sites in biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-1,3-dioxolan-2-one
- 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Comparison
4,5-Dichloro-1,3-dioxol-2-one is unique due to its specific substitution pattern and the presence of the dioxolane ring. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in materials science and medicinal chemistry. Further research into its applications and mechanisms of action could uncover even more uses for this intriguing compound.
Properties
CAS No. |
17994-23-9 |
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Molecular Formula |
C3Cl2O3 |
Molecular Weight |
154.93 g/mol |
IUPAC Name |
4,5-dichloro-1,3-dioxol-2-one |
InChI |
InChI=1S/C3Cl2O3/c4-1-2(5)8-3(6)7-1 |
InChI Key |
ZOMMNILHOVWSGP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(OC(=O)O1)Cl)Cl |
Origin of Product |
United States |
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